2-Cyclopenten-1-one, 2,5-dihydroxy-5-methyl-3-(1-piperidinyl)-
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Overview
Description
2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol It is characterized by its unique structure, which includes a piperidine ring fused to a cyclopentene ring with hydroxyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-deoxy-D-fructose with piperidine in the presence of an acid catalyst . The reaction proceeds through a series of steps, including dehydration and cyclization, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one: Similar in structure but with different substituents.
2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one: Another related compound with variations in the piperidine ring.
Uniqueness
2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one is unique due to its specific arrangement of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
34421-11-9 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2,5-dihydroxy-5-methyl-3-piperidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-11(15)7-8(9(13)10(11)14)12-5-3-2-4-6-12/h13,15H,2-7H2,1H3 |
InChI Key |
HICPSQHUQBAFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C1=O)O)N2CCCCC2)O |
Origin of Product |
United States |
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